![molecular formula C10H25O6PSi B6326843 Dimethyl-2-(triethoxysilyl)ethylphosphonate CAS No. 17940-10-2](/img/structure/B6326843.png)
Dimethyl-2-(triethoxysilyl)ethylphosphonate
Overview
Description
Dimethyl-2-(triethoxysilyl)ethylphosphonate (DTEP) is an organophosphonate compound with a wide range of applications in scientific research, including biochemistry, physiology, and laboratory experiments. DTEP is a colorless liquid that is soluble in both water and organic solvents. The compound is known for its low toxicity, low volatility, and low vapor pressure, making it an ideal choice for a variety of applications.
Scientific Research Applications
Contrast Agent Synthesis
Dimethyl-2-(triethoxysilyl)ethylphosphonate derivatives have been synthesized for potential applications as non-ionic selective X-ray contrast agents. This is due to the unique structural and functional moieties of these compounds, which are suitable for medical imaging purposes (Shalem, Shatzmiller, & Feit, 2000).
Surface Modification
This compound has been explored for its usefulness in modifying silica surfaces. Specifically, its derivatives have potential applications in creating chelate adsorbents for the extraction of d-metal ions from water media. This is significant in the context of water purification and metal ion extraction (Chuiko, Kholin, & Kolosov, 2020).
Electrolyte Solvent in Batteries
Research has also shown the potential of this compound derivatives in enhancing the safety of lithium-ion batteries. They have been evaluated as fire-retardant electrolyte solvents due to their nonflammability and high thermal stability. This application is crucial for improving the safety and efficiency of lithium-ion batteries (Wu et al., 2009).
Flame Retardant Additive
Further studies on this compound derivatives include their use as flame retardant additives in lithium-ion battery electrolytes. This application significantly suppresses the flammability of the electrolyte, enhancing the overall safety of the battery systems (Xiang et al., 2007).
properties
IUPAC Name |
2-dimethoxyphosphorylethyl(triethoxy)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25O6PSi/c1-6-14-18(15-7-2,16-8-3)10-9-17(11,12-4)13-5/h6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBMQTRXKLVGNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCP(=O)(OC)OC)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25O6PSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30709892 | |
Record name | Dimethyl [2-(triethoxysilyl)ethyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30709892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17940-10-2 | |
Record name | Dimethyl [2-(triethoxysilyl)ethyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30709892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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